6-(tert-Butoxy)-6-oxohexanoic acid
Overview
Description
6-(tert-Butoxy)-6-oxohexanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a keto group on a hexanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group, which is part of the structure of this compound, is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with amino groups in biological systems.
Mode of Action
The mode of action of 6-(tert-Butoxy)-6-oxohexanoic acid is likely related to its tert-butyloxycarbonyl (Boc) group. The Boc group is known to be stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . , suggesting that this compound could undergo similar transformations in biological systems.
Biochemical Pathways
The boc group is known to play a role in peptide synthesis , suggesting that this compound could potentially influence peptide-related biochemical pathways.
Pharmacokinetics
The compound’s tert-butyloxycarbonyl (boc) group is known to be stable and resistant to various chemical reactions , which could potentially influence its ADME properties.
Result of Action
The compound’s tert-butyloxycarbonyl (boc) group is known to be involved in the protection of amino groups , suggesting that it could have a protective effect on certain molecular structures in cells.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the stability of the compound’s tert-butyloxycarbonyl (Boc) group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that the compound’s action could be affected by the presence of these substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxy)-6-oxohexanoic acid typically involves the introduction of the tert-butoxy group and the keto group onto a hexanoic acid derivative. One common method involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy ester. This is followed by oxidation to introduce the keto group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions: 6-(tert-Butoxy)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxy group.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(tert-Butoxy)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for functional groups.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the tert-butoxycarbonyl group and are used as protecting groups in organic synthesis.
Boronic esters: Used as protective groups in carbohydrate chemistry and share similar reactivity patterns.
Uniqueness: 6-(tert-Butoxy)-6-oxohexanoic acid is unique due to its specific combination of the tert-butoxy and keto groups on a hexanoic acid backbone. This unique structure imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOPFBNMUDQLMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52221-07-5 | |
Record name | 6-(tert-butoxy)-6-oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.